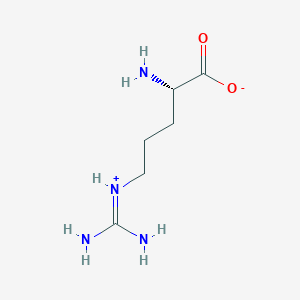

Protonated arginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is a chemical compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.201 g/mol . This compound is also known as protonated arginine, which is a form of the amino acid arginine. It plays a crucial role in various biological processes and is widely studied in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate typically involves the protonation of arginine. Arginine can be obtained through various synthetic routes, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the Gabriel synthesis, which uses potassium phthalimide and diethyl bromomalonate to form arginine.

Industrial Production Methods

Industrial production of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate often involves the fermentation of natural sources such as soybeans or other protein-rich materials. The fermentation process is followed by extraction and purification to obtain the desired compound in its protonated form.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.

Reduction: It can be reduced to form other amino acids or related compounds.

Substitution: The amino and guanidino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitric oxide and other nitrogen oxides.

Reduction: Various amino acids and related compounds.

Substitution: Derivatives of arginine with different functional groups.

Aplicaciones Científicas De Investigación

Biomedical Applications

Cell-Penetrating Peptides (CPPs) : Protonated arginine is integral to the development of cell-penetrating peptides, which facilitate the delivery of therapeutic agents into cells. Polyarginine and its derivatives have shown promise in enhancing the intracellular delivery of proteins and nucleic acids. For instance, studies have demonstrated that protonation enhances the interaction between polyarginine and nanoparticles, improving the efficiency of drug delivery systems .

mRNA Delivery : The ability of arginine-rich peptides to induce liquid-liquid phase separation (LLPS) has been harnessed for mRNA vaccine delivery. Research indicates that arginine promotes stronger interactions with RNA-binding proteins compared to lysine, making it a more effective driver for phase separation and encapsulation of mRNA . This property is particularly relevant in the context of developing new vaccine technologies.

Neuroprotection : this compound has been investigated for its neuroprotective effects. It is believed to modulate nitric oxide synthase activity, which can influence neuronal survival and function. This application is being explored in conditions such as stroke and neurodegenerative diseases.

Catalytic Applications

This compound has been identified as an effective catalyst in asymmetric reactions. Research highlights its role as a catalyst for direct asymmetric aldol reactions when protonated with Brønsted acids. The protonation enhances the nucleophilicity of the amino acid, allowing it to participate effectively in catalytic cycles .

Case Study: Asymmetric Aldol Reactions

- Catalyst : this compound

- Reaction Type : Direct asymmetric aldol reaction

- Outcome : High enantioselectivity and yield compared to traditional catalysts.

Nanotechnology

This compound is utilized in nanotechnology, particularly in the development of multifunctional nanoparticles. Its ability to interact with metal nanoparticles has been leveraged to create drug delivery systems that can respond to environmental pH changes, allowing for controlled release mechanisms.

Table 1: Properties of this compound in Nanoparticle Systems

Membrane Interaction Studies

Research has also focused on how this compound behaves within lipid membranes. Studies indicate that despite the low dielectric environment of membranes, this compound can stabilize its charged state, which is crucial for its function in membrane proteins .

Key Findings

- The effective pKa of arginine within lipid bilayers remains above 7, suggesting significant populations of both protonated and neutral forms exist near membrane interfaces.

- These properties are essential for understanding how arginine-rich sequences function in membrane-associated proteins.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate involves its conversion to nitric oxide through the action of the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response. The compound also interacts with various molecular targets, including receptors and enzymes, to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

Lysine: Another essential amino acid with a similar structure but different functional groups.

Ornithine: A non-proteinogenic amino acid involved in the urea cycle.

Citrulline: An intermediate in the urea cycle and a precursor for arginine synthesis.

Uniqueness

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is unique due to its guanidino group, which is responsible for its ability to produce nitric oxide. This property distinguishes it from other similar amino acids and makes it a crucial compound in various biological processes.

Propiedades

Número CAS |

104352-01-4 |

|---|---|

Fórmula molecular |

C6H14N4O2 |

Peso molecular |

174.2 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |

Clave InChI |

ODKSFYDXXFIFQN-BYPYZUCNSA-N |

SMILES |

C(CC(C(=O)[O-])N)C[NH+]=C(N)N |

SMILES isomérico |

C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |

SMILES canónico |

C(CC(C(=O)[O-])N)C[NH+]=C(N)N |

Color/Form |

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |

melting_point |

244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |

Key on ui other cas no. |

4455-52-1 74-79-3 |

Descripción física |

Solid White crystals or crystalline powder; odourless |

Pictogramas |

Irritant |

Solubilidad |

182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |

Sinónimos |

Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.